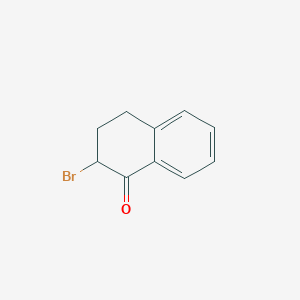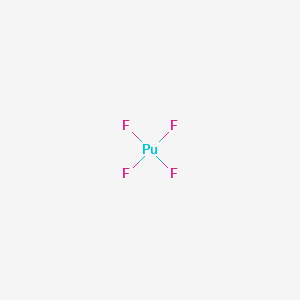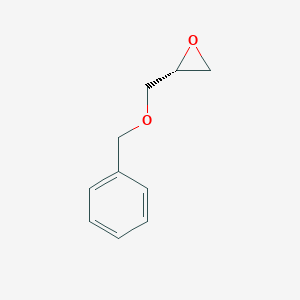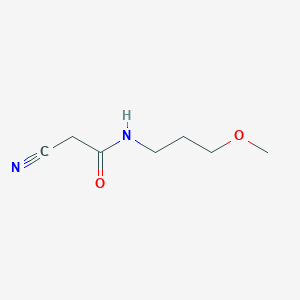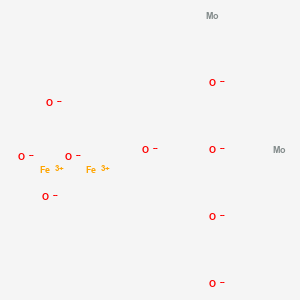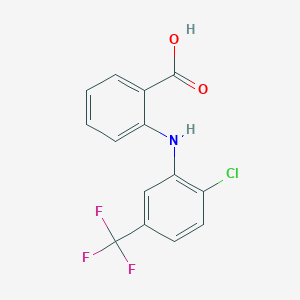
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-, commonly known as CF3-AMT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. CF3-AMT is a fluorinated derivative of anthranilic acid and is widely used in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
The mechanism of action of CF3-AMT is not well understood. However, studies have suggested that CF3-AMT may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
CF3-AMT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have suggested that CF3-AMT may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CF3-AMT has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3-AMT has several advantages for lab experiments. It is easily synthesized using various methods, and its purity can be easily determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. CF3-AMT also exhibits high stability, making it suitable for long-term storage. However, CF3-AMT has some limitations for lab experiments. It is highly toxic and can cause severe health effects if not handled properly. CF3-AMT is also expensive, making it less accessible for researchers with limited resources.
Direcciones Futuras
CF3-AMT has several potential future directions for scientific research. One area of future research is the development of new pharmaceuticals and agrochemicals using CF3-AMT as a starting material. Another area of future research is the investigation of the mechanism of action of CF3-AMT, which could lead to the discovery of new therapeutic targets. Additionally, future research could focus on the development of new synthetic methods for CF3-AMT that are more efficient and environmentally friendly.
Métodos De Síntesis
CF3-AMT can be synthesized using several methods, including Friedel-Crafts acylation, nucleophilic substitution, and direct fluorination. The Friedel-Crafts acylation method involves the reaction of anthranilic acid with 5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl chloride in the presence of a catalyst such as aluminum chloride. The nucleophilic substitution method involves the reaction of anthranilic acid with 5-chloro-alpha,alpha,alpha-trifluoro-m-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. Direct fluorination involves the reaction of anthranilic acid with fluorine gas in the presence of a catalyst such as cobalt fluoride.
Aplicaciones Científicas De Investigación
CF3-AMT has been extensively studied for its diverse applications in scientific research. It is widely used in the synthesis of various pharmaceuticals such as anti-inflammatory, anti-cancer, and anti-viral drugs. CF3-AMT is also used in the synthesis of agrochemicals such as herbicides and fungicides. Additionally, CF3-AMT is used in the synthesis of functional materials such as liquid crystals and organic light-emitting diodes.
Propiedades
Número CAS |
13581-06-1 |
|---|---|
Nombre del producto |
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)- |
Fórmula molecular |
C14H9ClF3NO2 |
Peso molecular |
315.67 g/mol |
Nombre IUPAC |
2-[2-chloro-5-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-12(10)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
Clave InChI |
RUACPOOIZRJWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Otros números CAS |
13581-06-1 102583-95-9 |
Sinónimos |
Benzoic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



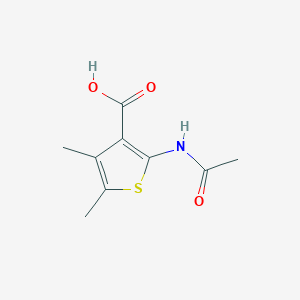
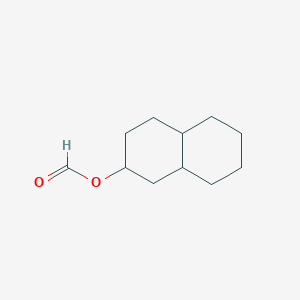
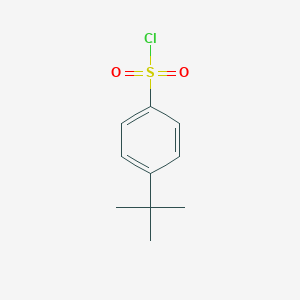
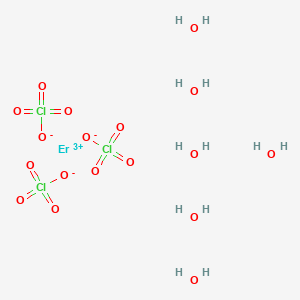
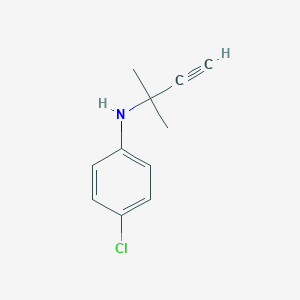
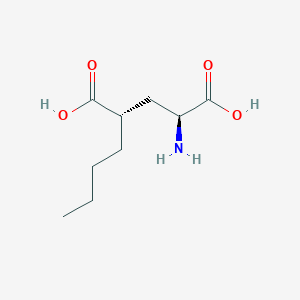
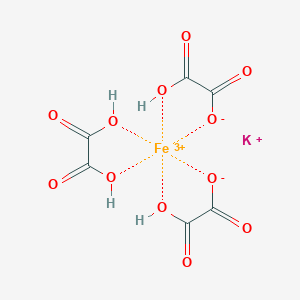
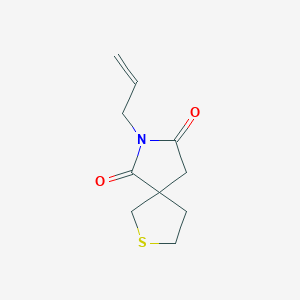
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
